molecular formula C8H6N2O B095182 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 17288-52-7

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B095182
CAS No.: 17288-52-7
M. Wt: 146.15 g/mol
InChI Key: DQSXESUAVDEVJI-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

Scientific Research Applications

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
  • 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
  • 1H-pyrrolo[2,3-b]pyridine-2-methanol

Comparison: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to its specific structural arrangement and functional group positioning. Compared to its analogs, it exhibits distinct reactivity patterns and biological activities. For example, while 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is more prone to oxidation reactions, this compound is more reactive in electrophilic substitution reactions .

Biological Activity

1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system with an aldehyde functional group. Its unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as phosphodiesterase (PDE) and cytochrome P450 enzymes. For instance, it inhibits CYP1A2, which is crucial for drug metabolism.
  • Kinase Inhibition : It acts as an inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer. This inhibition can modulate pathways related to cell survival and proliferation .
  • Binding Interactions : The compound interacts with tubulin at the colchicine binding site, disrupting microtubule dynamics and leading to apoptosis in cancer cells.

Anticancer Properties

This compound has demonstrated significant anticancer activity in various studies:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of breast cancer cells (4T1) by inducing apoptosis through microtubule disruption.
  • Xenograft Models : Animal studies indicate that it exhibits activity against multiple human tumor xenograft models, including glioblastoma and prostate cancer .

Anti-inflammatory Effects

Research indicates that derivatives of this compound can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide StructurePDE4B inhibitor; anti-inflammatory
6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde StructureFGFR inhibitor; anticancer properties
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde StructureAnticancer; tubulin polymerization inhibitor

Case Studies

  • Inhibition of SGK-1 Kinase : A study highlighted the use of 1H-pyrrolo[3,2-b]pyridine derivatives as effective SGK-1 inhibitors in treating disorders associated with abnormal SGK-1 activity. This was demonstrated through both in vitro assays and in vivo models showing reduced tumor growth rates in treated animals .
  • PDE4B Inhibition : Another research effort focused on synthesizing derivatives that selectively inhibit PDE4B. The lead compound showed significant efficacy in reducing inflammatory responses in macrophage cultures, indicating potential for treating CNS disorders related to inflammation .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSXESUAVDEVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624302
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-52-7
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This was prepared from methyl 1H-pyrrolo[3,2-b]pyridin-2-carboxylate (0.1 g) and amine (1d) by the method of Example 16c, (except that the alcohol was stirred with manganese (II) oxide overnight) and used without purification.
Quantity
0.1 g
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reactant
Reaction Step One
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amine
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alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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